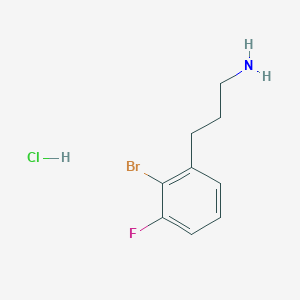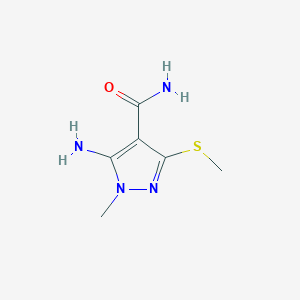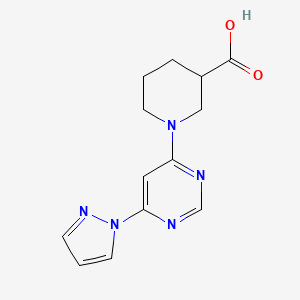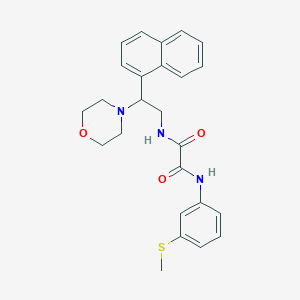
3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H11BrFN . It is a derivative of propan-1-amine, where one of the hydrogen atoms on the carbon adjacent to the amino group is replaced by a 2-bromo-3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a 2-bromo-3-fluorophenyl group attached to the middle carbon . The presence of the bromine and fluorine atoms on the phenyl ring introduces polarity and can influence the compound’s reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into compounds structurally related to 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride often focuses on their synthesis and evaluation for biological activities. For instance, Gevorgyan et al. (1989) investigated the synthesis and local anesthetic and anti-inflammatory activities of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, derived from a related bromo-fluorophenyl compound (Gevorgyan et al., 1989). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a bromo-fluorophenyl precursor by Tan Bin (2010) highlights the versatility of these compounds in creating structurally diverse molecules with potential pharmacological uses (Tan Bin, 2010).
CO2 Capture
The development of new materials for environmental applications, such as CO2 capture, is another significant area of research. Bates et al. (2002) synthesized a new room temperature ionic liquid incorporating a cation with an appended amine group, demonstrating its efficiency for CO2 capture comparable to commercial amine sequestering agents. This work underscores the potential of derivatives of 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride in creating nonvolatile, recyclable materials for CO2 sequestration (Bates et al., 2002).
Fluorescent Analogs for Sensing
The synthesis of fluorescent analogs of hazardous compounds for use in detection and sensing technologies is a critical research direction. Charles et al. (1995) developed a synthetic scheme for a dye-labeled analog of polychlorinated biphenyls, indicating the applicability of bromo-fluorophenyl derivatives in environmental monitoring. The fluorescent analog was utilized in a continuous flow immunosensor assay for the detection of polychlorinated biphenyls, showcasing the potential of such compounds in creating sensitive detection systems for environmental pollutants (Charles et al., 1995).
Eigenschaften
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c10-9-7(4-2-6-12)3-1-5-8(9)11;/h1,3,5H,2,4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRJUVYBWMYGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2663946.png)
![4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2663947.png)



![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2663954.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2663958.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2663959.png)
![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)
![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)
![7-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2663967.png)
